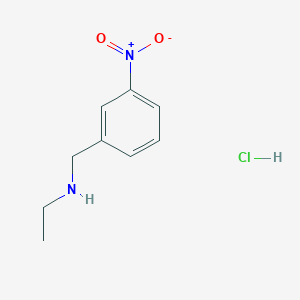![molecular formula C12H12N4O2S B1341479 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide CAS No. 667412-92-2](/img/structure/B1341479.png)
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a cyanoacetyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for several hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts to facilitate the reactions. Conditions such as temperature control, solvent choice, and reaction time are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activity. These products can be further modified to enhance their properties for specific applications.
Applications De Recherche Scientifique
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide involves its interaction with various molecular targets. The cyano and cyanoacetyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as:
N-cyanoacetyl-2-aminothiophene: A simpler derivative with similar reactivity but fewer functional groups.
N-cyanoacetyl-3-methylthiophene: Another derivative with a different substitution pattern on the thiophene ring.
Uniqueness
4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7-8(6-14)11(15-9(17)4-5-13)19-10(7)12(18)16(2)3/h4H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIJKCWDWKRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC#N)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152326 |
Source


|
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-92-2 |
Source


|
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)



![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)



